Selective Glutamine Synthetase Inhibition vs. Glutathione Synthesis Inhibitors
In direct comparisons of enzyme inhibition, methionine sulfoximine (MSO) and buthionine sulfoximine (BSO) exhibit a stark, quantifiable divergence in their primary targets. While MSO is a potent, irreversible inhibitor of glutamine synthetase (GS), BSO was designed to potently inhibit γ-glutamylcysteine synthetase (γ-GCS) for glutathione depletion. Crucially, BSO does not detectably inhibit GS, and MSO is a far weaker inhibitor of γ-GCS. [1][2] This differential inhibition is directly tied to their S-alkyl chain length, which dictates binding at distinct enzyme active sites. [3]
| Evidence Dimension | Enzyme Inhibition Potency (γ-Glutamylcysteine Synthetase) |
|---|---|
| Target Compound Data | Inhibits γ-GCS at least 100-fold less effectively than BSO |
| Comparator Or Baseline | Buthionine sulfoximine (BSO) inhibits γ-GCS ~20x more than prothionine sulfoximine and at least 100x more than MSO |
| Quantified Difference | BSO is >100-fold more potent as a γ-GCS inhibitor |
| Conditions | In vitro enzyme assays from rat kidney |
Why This Matters
Selecting BSO when GS inhibition is intended would yield a false negative, whereas using MSO for glutathione depletion would require doses that induce convulsions, confounding results.
- [1] Griffith OW, Meister A. Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine). J Biol Chem. 1979;254(16):7558-7560. View Source
- [2] Griffith OW. Glutathione biosynthesis and its inhibition. Methods Enzymol. 2004;401:152-161. View Source
- [3] Griffith OW, Anderson ME, Meister A. Inhibition of glutathione biosynthesis by prothionine sulfoximine (S-n-propyl homocysteine sulfoximine). J Biol Chem. 1979;254(4):1205-1210. View Source
